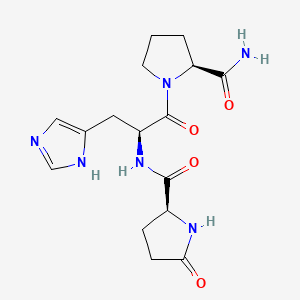
1,2-Dimethylcycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylcycloheptane: is an organic compound with the molecular formula C₉H₁₈ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of cis-1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylcycloheptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of 1,2-dimethylcycloheptene using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,2-Dimethylcycloheptane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br₂) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: Br₂, Cl₂, and other halogens in the presence of light or radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cycloheptanes.
Scientific Research Applications
Chemistry: 1,2-Dimethylcycloheptane is used as a model compound in stereochemistry studies to understand the effects of spatial arrangement on chemical reactivity and physical properties.
Biology: In biological research, this compound can be used to study the interactions of cycloalkanes with biological membranes and enzymes.
Medicine: While not directly used as a drug, this compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethylcycloheptane in chemical reactions involves the interaction of its methyl groups and cycloheptane ring with reagents. The trans configuration affects the steric and electronic properties, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with oxidizing and reducing agents, as well as halogenation pathways.
Comparison with Similar Compounds
cis-1,2-Dimethylcycloheptane: The cis isomer of 1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
1,2-Dimethylcyclohexane: A cyclohexane derivative with similar methyl substitution but a smaller ring size.
1,2-Dimethylcyclooctane: A cyclooctane derivative with similar methyl substitution but a larger ring size.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct steric and electronic properties compared to its cis isomer and other cycloalkane derivatives. This uniqueness makes it valuable in stereochemical studies and specific industrial applications.
Properties
CAS No. |
13151-51-4 |
|---|---|
Molecular Formula |
C19H16N4O6S |
Molecular Weight |
0 |
Synonyms |
cis-1,2-Dimethylcycloheptane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







